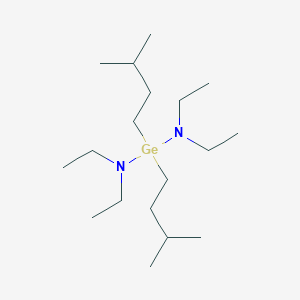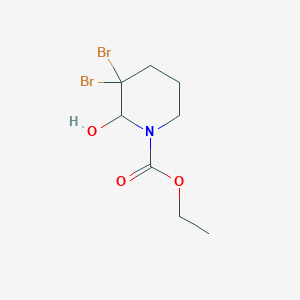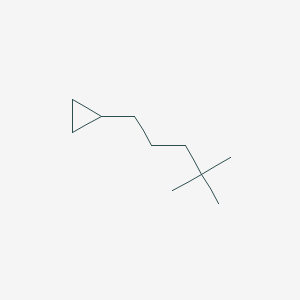
(4,4-Dimethylpentyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethylpentyl)cyclopropane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a 4,4-dimethylpentyl group, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpentyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction is a widely used method where an organozinc carbenoid reacts with an alkene to form a cyclopropane ring . This reaction typically uses diiodomethane and a zinc-copper couple as reagents.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often involves large-scale cyclopropanation reactions. These processes utilize efficient catalytic systems and optimized reaction conditions to achieve high yields. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dimethylpentyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.
Substitution: Substitution reactions can occur at the cyclopropane ring or the 4,4-dimethylpentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) are common.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Open-chain alkanes.
Substitution: Halogenated cyclopropanes and substituted alkanes.
Applications De Recherche Scientifique
(4,4-Dimethylpentyl)cyclopropane has several scientific research applications:
Chemistry: Used as a model compound to study cyclopropane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4,4-Dimethylpentyl)cyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s high strain energy makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The molecular pathways involved often include the formation of reactive intermediates such as carbenes or radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane
Uniqueness
(4,4-Dimethylpentyl)cyclopropane is unique due to the presence of the 4,4-dimethylpentyl group, which introduces steric hindrance and affects the compound’s reactivity and stability. This substitution makes it an interesting subject for studying the effects of steric strain on cycloalkane chemistry.
Propriétés
Numéro CAS |
90422-29-0 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
4,4-dimethylpentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-10(2,3)8-4-5-9-6-7-9/h9H,4-8H2,1-3H3 |
Clé InChI |
RZENKIRAWXVBCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
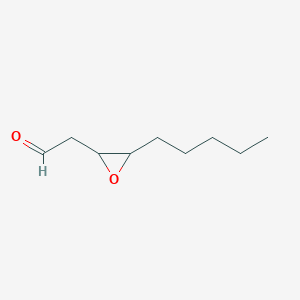
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)


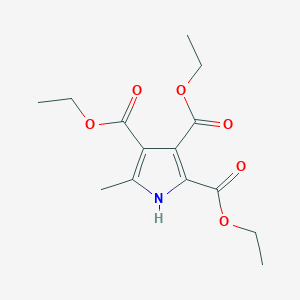
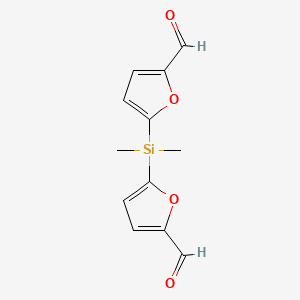

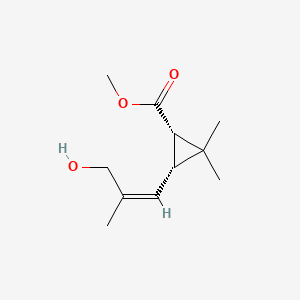
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
